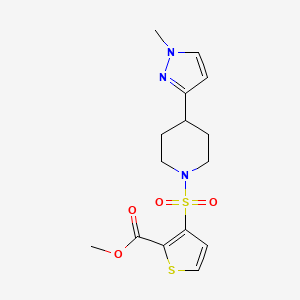

methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

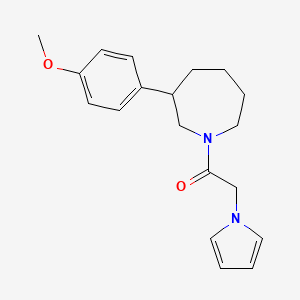

The compound is a complex organic molecule that contains several functional groups, including a methyl group, a pyrazole ring, a piperidine ring, a sulfonyl group, and a carboxylate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through the reaction of a 1,3-diketone with hydrazine. The piperidine ring could be formed through a cyclization reaction. The sulfonyl group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and carboxylate groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the piperidine ring could undergo reactions typical of secondary amines. The sulfonyl group could be replaced by other groups through nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

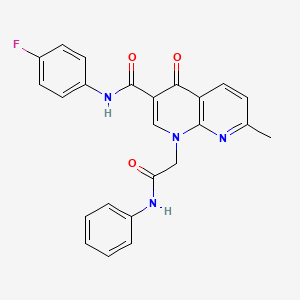

Synthesis and Antimicrobial Activity

Research has led to the development of heterocyclic compounds based on the structural framework of methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, demonstrating significant antimicrobial properties. These compounds are synthesized through various chemical reactions and evaluated for their antimicrobial efficacy against different bacteria and fungi. For instance, a study explored the synthesis of new heterocycles with potential antimicrobial activity, showcasing the versatility of this chemical backbone in creating biologically active molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer and Enzyme Inhibition

Another pivotal area of research involves assessing the anticancer properties and enzyme inhibition capabilities of compounds derived from this compound. These studies focus on the synthesis of novel heterocyclic sulfonamides and their evaluation against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds in oncology. A notable example is the preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives, which have shown promising results against breast cancer cell lines and microbial strains, indicating their potential as dual-function therapeutic agents (Debbabi et al., 2016).

Molecular Interaction Studies

Furthermore, studies have delved into the molecular interactions of analogous compounds with specific receptors, such as the CB1 cannabinoid receptor. This research provides valuable insights into the antagonist properties of these compounds, contributing to our understanding of their potential therapeutic applications in treating conditions associated with cannabinoid receptors (Shim et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-17-7-5-12(16-17)11-3-8-18(9-4-11)24(20,21)13-6-10-23-14(13)15(19)22-2/h5-7,10-11H,3-4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJOXGLVIZIYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)

![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)